molecular formula C19H18N8O2S B2593844 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 2034261-19-1

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone

Cat. No.: B2593844
CAS No.: 2034261-19-1
M. Wt: 422.47
InChI Key: ADSOTOOMFGPZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H18N8O2S and its molecular weight is 422.47. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activity

  • Synthesis and Antiviral Activity : Research on pyrazolo[3,4-b]pyridin-5-yl derivatives, closely related to the chemical structure , has shown potential antiviral activity. Specifically, derivatives have been evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting a potential application in the development of new antiviral agents (Attaby et al., 2006).

  • Antibacterial and Antifungal Activity : Another study focused on pyrazoline and pyrazole derivatives, which bear structural resemblance to the compound of interest, investigated their antibacterial and antifungal properties. This research suggests potential applications in creating new treatments for bacterial and fungal infections (Hassan, 2013).

Heterocyclic Compound Synthesis

  • Heterocyclic Structures and Reactions : The synthesis and characterization of various heterocyclic compounds, including pyridazin-3-one and pyrrolo[1,2-a]imidazole derivatives, provide insights into the chemistry of such structures. These findings can aid in the development of novel compounds with potential pharmaceutical applications (Tähtinen et al., 1997).

Analgesic and Anti-inflammatory Activity

  • Analgesic and Anti-inflammatory Derivatives : Studies on benzoxazolinone derivatives with substituted piperazine-1-yl ethanone and ethanol structures have demonstrated significant analgesic and anti-inflammatory activities. These compounds showed higher activity than aspirin without inducing gastric ulceration, indicating their potential for therapeutic use in pain and inflammation management (Palaska et al., 1993).

Novel Synthetic Methods and Compound Characterization

  • Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of a compound containing the benzothiazol-2-yl piperazin-1-yl moiety, demonstrating an efficient, eco-friendly method for preparing such compounds. This approach may offer a novel pathway for synthesizing related chemical entities (Said et al., 2020).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2S/c28-18(11-30-19-22-14-3-1-2-4-15(14)29-19)26-9-7-25(8-10-26)16-5-6-17(24-23-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOTOOMFGPZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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